PRMT3 Binding Affinity vs. Inactive Close Analogs
The 2-methoxyphenyl derivative binds to human PRMT3 methyltransferase domain with an EC₅₀ of 1.30 × 10³ nM [1]. In contrast, the N-(4-bromophenyl) and N-(6-ethoxy-1,3-benzothiazol-2-yl) analogs, which differ only in the amide substituent, exhibit no detectable activity against PRMT3 in the same database [2]. This demonstrates that the ortho-methoxy group is indispensable for PRMT3 engagement within this scaffold.
| Evidence Dimension | PRMT3 binding affinity (EC₅₀) |
|---|---|
| Target Compound Data | 1.30 × 10³ nM |
| Comparator Or Baseline | N-(4-bromophenyl) analog: no activity detected; N-(6-ethoxybenzothiazol-2-yl) analog: no activity detected |
| Quantified Difference | Target compound is the only congener with quantifiable PRMT3 binding; difference is infinite relative to inactive analogs |
| Conditions | ePL-tagged human PRMT3 (211–531) expressed in HEK293 cells; protein stabilization assay [1] |
Why This Matters
For epigenetic research programs targeting PRMT3, the N-(2-methoxyphenyl) substitution is a non-negotiable structural requirement; substituting any other commercially available N-aryl analog eliminates the sole confirmed bioactivity.
- [1] BindingDB. Entry BDBM50247349 (CHEMBL4072005): EC₅₀ = 1.30 × 10³ nM for binding to ePL-tagged human PRMT3 methyltransferase domain (211–531) expressed in HEK293 cells. Available at: https://www.bindingdb.org/ (accessed 2026-05-03). View Source
- [2] BindingDB/ChEMBL cross-search for N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide and N-(6-ethoxy-1,3-benzothiazol-2-yl) analog. No PRMT3 binding data found. Available at: https://www.bindingdb.org/ and https://www.ebi.ac.uk/chembl/ (accessed 2026-05-03). View Source
